2,6-Diamino-4-hydroxyquinazoline

Catalog No.
S3317553
CAS No.
53745-23-6
M.F
C8H8N4O
M. Wt
176.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diamino-4-hydroxyquinazoline

CAS Number

53745-23-6

Product Name

2,6-Diamino-4-hydroxyquinazoline

IUPAC Name

2,6-diamino-3H-quinazolin-4-one

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

InChI

InChI=1S/C8H8N4O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,9H2,(H3,10,11,12,13)

InChI Key

YCRCNZBZUQLULA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)C(=O)NC(=N2)N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC(=N2)N

2,6-Diamino-4-hydroxyquinazoline is an organic compound with the molecular formula C₈H₈N₄O. It features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound contains two amino groups at the 2 and 6 positions and a hydroxyl group at the 4 position. This unique arrangement contributes to its chemical reactivity and biological activity, making it of interest in various fields, including medicinal chemistry and biochemistry .

  • Research into the mechanism of action of DAHQ is ongoing. Some studies suggest potential kinase inhibitory properties, but more investigation is needed [].
    • Kinases are enzymes involved in cellular signaling processes [].
  • No information regarding the safety profile of DAHQ is currently available in public sources. It's important to handle unknown compounds with caution in a laboratory setting and consult with safety professionals for proper handling procedures.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, depending on reaction conditions.
  • Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  • Condensation Reactions: The compound can react with carbonyl compounds to form imines or other derivatives through condensation mechanisms .

Research indicates that 2,6-Diamino-4-hydroxyquinazoline exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent and as an inhibitor of certain enzymes. Its structural features allow it to interact with biological targets, potentially modulating metabolic pathways. Some studies suggest that it may influence cellular processes by inhibiting specific kinases or other proteins involved in cell signaling pathways .

Several methods have been developed for synthesizing 2,6-Diamino-4-hydroxyquinazoline:

  • Solid-phase Synthesis: A recent approach involves solid-phase synthesis techniques that facilitate the construction of the quinazoline framework while allowing for easy purification of the final product .
  • Multi-step Synthesis: Traditional multi-step synthetic routes often include the formation of intermediate compounds that are subsequently transformed into 2,6-Diamino-4-hydroxyquinazoline through cyclization reactions .
  • Reactions with Precursor Compounds: The compound can also be synthesized from simpler precursors through a series of chemical transformations, including cyclization and functional group modifications .

2,6-Diamino-4-hydroxyquinazoline has several applications across different fields:

  • Medicinal Chemistry: It is explored as a potential therapeutic agent due to its biological activity against cancer cells and other diseases.
  • Biochemical Research: Used as a biochemical tool in proteomics research to study protein interactions and enzyme activities .
  • Pharmaceutical Development: Investigated for its potential use in developing new drugs targeting specific diseases.

Interaction studies have shown that 2,6-Diamino-4-hydroxyquinazoline can bind to various biological targets. These interactions are often characterized by:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Protein Binding: Studies indicate that it can bind to certain proteins, potentially modulating their activity and influencing downstream signaling pathways .

Several compounds share structural similarities with 2,6-Diamino-4-hydroxyquinazoline. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2,4-Diamino-6-hydroxypyrimidineContains two amino groups and one hydroxyl groupPrimarily used in nucleic acid research
2-Amino-3-cyanoquinazolineFeatures a cyano group instead of hydroxylKnown for its anti-inflammatory properties
2,7-DiaminoquinazolinoneContains an additional amino group at the 7 positionExhibits distinct pharmacological profiles

Each of these compounds possesses unique properties and applications, but 2,6-Diamino-4-hydroxyquinazoline stands out due to its specific structural characteristics and biological activities that make it particularly valuable in medicinal chemistry and biochemical research .

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

176.06981089 g/mol

Monoisotopic Mass

176.06981089 g/mol

Heavy Atom Count

13

Other CAS

53745-23-6

Wikipedia

2,6-Diaminoquinazolin-4(3h)-One

Dates

Modify: 2023-08-19

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